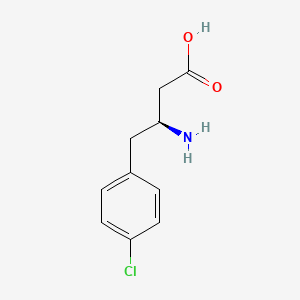

(S)-3-Amino-4-(4-chlorophenyl)butanoic acid

Description

Contextualization within Non-Proteinogenic β-Amino Acid Chemistry

Non-proteinogenic amino acids are those that are not naturally incorporated into proteins during translation. Within this diverse class of molecules, β-amino acids are distinguished by having the amino group attached to the β-carbon, rather than the α-carbon as seen in the 20 common proteinogenic amino acids. This structural difference has profound implications for their chemical and biological properties.

The incorporation of β-amino acids like (S)-3-Amino-4-(4-chlorophenyl)butanoic acid into peptide chains can induce unique secondary structures, such as helices and turns, that are not observed in natural peptides. These synthetic peptides, often referred to as foldamers, can mimic the structures of biologically active peptides while exhibiting enhanced resistance to enzymatic degradation. This increased stability is a significant advantage in the development of peptide-based therapeutics.

The general utility of β-amino acids extends to their use as chiral building blocks in the synthesis of complex organic molecules and pharmaceuticals. Their ability to introduce specific stereochemistry and conformational constraints makes them valuable components in modern drug design.

Stereoisomeric Purity and its Criticality in Advanced Chemical and Biological Investigations

This compound is the (S)-enantiomer of 3-amino-4-(4-chlorophenyl)butanoic acid. Its stereoisomer, (R)-3-amino-4-(4-chlorophenyl)butanoic acid, is widely known as baclofen (B1667701), a clinically used muscle relaxant and antispasmodic agent. The profound difference in the pharmacological activity between these two enantiomers underscores the critical importance of stereoisomeric purity in chemical and biological research.

While the (R)-enantiomer (baclofen) is a potent agonist of the GABAB receptor, research has shown that the (S)-enantiomer, the subject of this article, acts as a weak but specific antagonist at the same receptor. uq.edu.au This opposing biological activity highlights how a subtle change in the three-dimensional arrangement of atoms can lead to dramatically different physiological responses.

Comparative Pharmacological Activity of Enantiomers

| Enantiomer | Biological Activity at GABAB Receptor |

|---|---|

| (R)-3-amino-4-(4-chlorophenyl)butanoic acid | Agonist |

This stark difference in function makes stereoisomerically pure this compound a valuable research tool for probing the structure and function of the GABAB receptor. Its antagonist activity allows for the investigation of the receptor's signaling pathways in a manner that is distinct from its activation by agonists like baclofen. The use of the pure (S)-enantiomer is therefore essential for obtaining clear and interpretable results in such studies, avoiding the confounding effects of the opposing activity of the (R)-enantiomer.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily centered on its utility as a chiral building block in asymmetric synthesis and as a pharmacological tool. Its defined stereochemistry makes it a valuable starting material for the synthesis of more complex chiral molecules.

Detailed Research Findings:

GABA Receptor Research: The most significant research finding is the identification of this compound as a weak, specific GABAB receptor antagonist. uq.edu.au This discovery allows it to be used in studies aimed at understanding the consequences of GABAB receptor blockade, providing a complementary tool to the widely studied agonist effects of baclofen.

Future Directions:

The future for this compound in research is promising and multifaceted. Key areas for future investigation include:

Development of Novel Therapeutics: Leveraging its GABAB antagonist properties, there is potential for its use as a scaffold in the design of new central nervous system drugs. Further medicinal chemistry efforts could focus on modifying its structure to enhance its antagonist potency and selectivity.

Advanced Peptide-Based Materials: The incorporation of this compound into peptides could lead to the development of novel biomaterials with tailored properties. For instance, peptides containing this residue could be designed to self-assemble into specific nanostructures or to have enhanced stability for therapeutic applications.

Probing Protein-Protein Interactions: Peptides and foldamers containing this compound could be designed to mimic or disrupt specific protein-protein interactions, offering new tools for studying cellular signaling pathways and for the development of novel therapeutics that target these interactions.

The unique combination of a β-amino acid backbone, a specific stereocenter, and a functionalized aromatic ring in this compound ensures its continued relevance in the evolving fields of chemical biology and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYHDQUYYVDIPY-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273336 | |

| Record name | (βS)-β-Amino-4-chlorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270596-41-3 | |

| Record name | (βS)-β-Amino-4-chlorobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βS)-β-Amino-4-chlorobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Strategies for S 3 Amino 4 4 Chlorophenyl Butanoic Acid and Its Analogs

Enantioselective Chemical Synthesis Methodologies

Chemical synthesis approaches have evolved to offer precise control over the stereochemistry of the target molecule. These methods often employ chiral auxiliaries, asymmetric catalysis, or elegant total synthesis routes to construct the desired (S)-configuration.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in the synthesis of chiral molecules, including β-amino acids.

One of the most well-known classes of chiral auxiliaries is the Evans oxazolidinones. santiago-lab.com These auxiliaries, derived from readily available amino alcohols, can be acylated and then subjected to stereoselective enolate formation and subsequent alkylation or aldol (B89426) reactions. santiago-lab.comingentaconnect.com The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed chiral center. santiago-lab.com Although direct examples for the synthesis of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid using this specific auxiliary are not prevalent in the provided literature, the principle is a cornerstone of asymmetric synthesis and has been applied to the synthesis of a wide variety of α- and β-amino acids. acs.org For instance, the asymmetric alkylation of β-alanine derivatives using chiral auxiliaries like Oppolzer's sultam and Evans' oxazolidinone has been reported to produce highly scalemic α-substituted β-amino acids. acs.org

Another approach involves the use of pseudoephedrine as a chiral auxiliary. This method is effective for the synthesis of optically active carboxylic acids and amino acids through the highly efficient asymmetric alkylation of substrates attached to the pseudoephedrine scaffold. The general workflow for using a chiral auxiliary is outlined below:

Attachment: The prochiral substrate is covalently attached to the chiral auxiliary.

Stereoselective Reaction: The resulting compound undergoes a diastereoselective reaction to create the desired stereocenter.

Cleavage: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol reactions, alkylations | High diastereoselectivity, predictable stereochemistry, well-established protocols. santiago-lab.comingentaconnect.com |

| Pseudoephedrine | Asymmetric alkylation | Forms crystalline derivatives, high diastereoselectivity. |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder, alkylations, aldol reactions | High diastereoselectivity, good crystallinity of derivatives. |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Synthesis of optically active amino acids | Used with a nickel complex to induce isomerization and alkylation. |

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, offering the advantage of using a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of this compound, several asymmetric catalytic methods have been explored, with a significant focus on transition metal-catalyzed reactions.

Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds is an effective method. thieme-connect.comresearchgate.net In one approach, a rhodium catalyst complexed with a chiral bisphosphine ligand, such as (R)-BINAP, is used to catalyze the 1,4-addition of 4-chlorophenylboronic acid to a suitable γ-amino-substituted α,β-unsaturated ester. thieme-connect.com This reaction creates the desired stereocenter with high enantioselectivity. The resulting product can then be converted to (S)-baclofen in a few steps. thieme-connect.com Similarly, rhodium-catalyzed asymmetric hydrogenation of a β-enamino ester precursor has been shown to be a viable route.

Ruthenium-catalyzed asymmetric hydrogenation is another key strategy. researchgate.net For example, a Ru(II)-(S)-BINAP catalyst can be used for the asymmetric hydrogenation of both a carbon-carbon double bond and a ketone to introduce the required stereocenters with high enantiomeric excess. researchgate.net

The table below summarizes some of the key findings in asymmetric catalysis for the synthesis of baclofen (B1667701) precursors.

Table 2: Asymmetric Catalysis in the Synthesis of (S)-Baclofen Precursors

| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Overall Yield |

|---|---|---|---|---|

| [Rh(acac)(C2H4)2] / (R)-BINAP | Asymmetric 1,4-addition | γ-Phthalimido-α,β-unsaturated ester | Up to 92% | - |

| Ru(II)-(S)-BINAP | Asymmetric hydrogenation | α,β-unsaturated olefin and ketone | 90% | 26% |

| Chiral primary amine-thiourea catalyst | Asymmetric Michael addition | α,β-unsaturated ketones and nitroalkanes | Up to 99% | Up to 96% |

| Pd-catalyzed with (S,RP)-Ph-DIAPHOX | Asymmetric allylic alkylation | Nitromethane (B149229) | High | - |

| Chiral calcium-catalyzed | Asymmetric 1,4-addition | Malonate and nitroalkene | High | High |

The total synthesis of this compound has been approached from various starting materials, often involving strategic derivatization of key intermediates.

One common retrosynthetic approach starts from 4-chlorobenzaldehyde. chim.it A Knoevenagel condensation with malonic acid can yield 4-chlorocinnamic acid, which can be further derivatized. chim.it Another strategy involves the condensation of p-chlorobenzaldehyde with nitromethane to form a β-nitrostyrene derivative. brieflands.com This intermediate can then undergo a Michael addition with a malonate ester, followed by reduction of the nitro group and decarboxylation to afford baclofen. brieflands.com

A different synthetic pathway begins with 3-(4-chlorophenyl)glutaric acid. chemicalbook.compnu.ac.ir This starting material can be converted to the corresponding glutaric anhydride (B1165640), which upon reaction with ammonia (B1221849) forms the glutarimide (B196013). chemicalbook.com A subsequent Hofmann rearrangement of the glutarimide yields baclofen. chemicalbook.compnu.ac.ir For the enantioselective synthesis, the key intermediate is the chiral (S)-3-(4-chlorophenyl)glutaric acid monoester, which can be prepared through the asymmetric esterification of 3-(4-chlorophenyl)glutaric anhydride using a chiral catalyst. google.com This chiral monoester can then be converted to (S)-baclofen via a Curtius or Hofmann rearrangement. google.com

The derivatization of intermediates is crucial in these synthetic routes. For instance, the nitro group in the Michael adduct mentioned earlier serves as a precursor to the amine, and the malonate provides the carboxylic acid functionality after hydrolysis and decarboxylation. The formation of cyclic intermediates like lactams is also a common strategy, which can then be hydrolyzed to yield the final amino acid. nih.gov

Table 3: Overview of Total Synthesis Strategies for Baclofen

| Starting Material | Key Intermediates | Key Reactions |

|---|---|---|

| 4-Chlorobenzaldehyde | 4-Chlorocinnamic acid | Knoevenagel condensation |

| 4-Chlorobenzaldehyde | β-(4-chlorophenyl)-β-nitrostyrene, Michael adduct | Aldol condensation, Michael addition, Reduction, Decarboxylation brieflands.com |

| 3-(4-Chlorophenyl)glutaric acid | 3-(4-Chlorophenyl)glutaric anhydride, 3-(4-Chlorophenyl)glutarimide | Dehydration, Imide formation, Hofmann rearrangement chemicalbook.compnu.ac.ir |

| Cinnamic acid ester | Chiral aldehyde, (S)-baclofen ester, Lactam | Hydroformylation, Transamination, Hydrolysis nih.gov |

Biocatalytic and Chemoenzymatic Pathways for this compound Production

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the production of enantiopure pharmaceuticals.

The discovery and engineering of enzymes with desired activities and substrate specificities are central to the development of biocatalytic processes. For the synthesis of enantiopure β-amino acids, nitrilases and transaminases are particularly important enzyme classes. researchgate.netnih.gov

Nitrilases (EC 3.5.5.1) catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. openbiotechnologyjournal.comwikipedia.org They can be employed in the enantioselective conversion of racemic β-aminonitriles to produce chiral β-amino acids. researchgate.net The screening of microbial sources has led to the identification of various nitrilases with different substrate specificities and enantioselectivities. d-nb.info For example, a nitrilase from Rhodococcus sp. has been used in the kinetic resolution of 2-(4-chlorophenyl)pent-4-enenitrile to produce the corresponding chiral amide and acid with high enantiomeric excess. thieme-connect.com

Transaminases (TAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.govresearchgate.net They are highly valuable for the asymmetric synthesis of chiral amines and amino acids from prochiral ketones. nih.govresearchgate.net In the context of this compound synthesis, a transaminase can be used to convert a corresponding β-keto acid or ester to the desired (S)-β-amino acid with high enantioselectivity. nih.gov A significant challenge is the identification of transaminases that can accept bulky substrates. nih.gov Extensive screening of in-house transaminase libraries, containing both wild-type enzymes and engineered variants, is often necessary to find a suitable biocatalyst. nih.gov Protein engineering, through techniques like directed evolution and rational design, can be used to improve the activity, stability, and substrate scope of these enzymes. nih.govnih.gov

Table 4: Enzymes for the Synthesis of Enantiopure β-Amino Acids

| Enzyme Class | Reaction Catalyzed | Application in (S)-Baclofen Synthesis |

|---|---|---|

| Nitrilases | Hydrolysis of nitriles to carboxylic acids | Kinetic resolution of racemic β-aminonitrile precursors. researchgate.net |

| Transaminases | Transfer of an amino group from a donor to a keto acceptor | Asymmetric synthesis from a prochiral β-keto acid/ester precursor. nih.govnih.gov |

Biocatalytic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer several advantages, including reduced downstream processing, higher yields by overcoming equilibrium limitations, and minimized waste generation.

A chemoenzymatic cascade has been developed for the synthesis of (S)-baclofen starting from a cinnamic acid ester. nih.gov This process combines a metal-catalyzed hydroformylation step to produce a chiral aldehyde, followed by a transaminase-catalyzed reaction to yield the (S)-baclofen ester. nih.gov This ester can then be hydrolyzed to the final product. nih.gov This approach is highly atom-efficient and avoids the need for a separate chiral resolution step. nih.gov

Another example of a biocatalytic cascade involves the use of a nitrilase and a transaminase. researchgate.net In this system, a β-keto nitrile is first hydrolyzed by a nitrilase to a β-keto acid, which is then aminated by a transaminase to produce the final β-amino acid. researchgate.net This two-step, one-pot cascade has been successfully demonstrated for the synthesis of various β-amino acids. researchgate.net

These cascade reactions highlight the power of combining different catalytic methodologies to create efficient and sustainable synthetic routes to valuable chiral molecules like this compound.

Process Optimization for Scalable Biocatalytic Synthesis

The industrial-scale synthesis of chiral amines, including β-amino acids like this compound, increasingly relies on biocatalysis, particularly using transaminase (TA) enzymes. hovione.commbl.or.kr These enzymes offer high stereoselectivity, allowing for the asymmetric synthesis of chiral amines from prochiral ketones under mild, environmentally benign conditions. hovione.commdpi.com However, transitioning from a laboratory-scale reaction to a robust, scalable industrial process presents several challenges that must be addressed through rigorous process optimization. mbl.or.kr

Key hurdles in the industrial application of transaminases include unfavorable reaction equilibria, substrate and product inhibition, and the need for expensive cofactors like pyridoxal-5'-phosphate (PLP). mbl.or.krmdpi.com To overcome these limitations, several strategic optimizations are employed. One of the most critical is shifting the reaction equilibrium towards product formation. This can be achieved by employing a "smart" amine donor, such as isopropylamine, which generates acetone (B3395972) as a co-product that can be easily removed from the reaction mixture by evaporation, thereby driving the reaction forward. researchgate.net Another strategy involves using enzyme cascades where a second enzyme removes the co-product. nih.gov

For large-scale production, enzyme stability and reusability are paramount for economic viability. Enzyme immobilization is a key technology used to address this. nih.gov By attaching the transaminase to a solid support, such as agarose (B213101) beads or chitosan, the enzyme's stability in the presence of organic solvents and at various temperatures can be significantly enhanced. nih.gov Immobilization also simplifies the downstream processing, allowing for easy separation of the biocatalyst from the reaction mixture and its reuse over multiple cycles without significant loss of activity. nih.gov

Table 1: Key Optimization Strategies for Scalable Biocatalytic Synthesis

| Challenge | Optimization Strategy | Description | Reference |

|---|---|---|---|

| Unfavorable Reaction Equilibrium | Co-product Removal / "Smart" Amine Donors | Using an amine donor (e.g., isopropylamine) that yields a volatile co-product (e.g., acetone) which can be removed to drive the reaction forward. | researchgate.net |

| Enzyme Stability & Reusability | Enzyme Immobilization | Attaching the enzyme to a solid support (e.g., beads) to enhance stability, simplify separation, and allow for reuse across multiple batches. | nih.gov |

| Cost of Cofactor (PLP) | Cofactor Recycling Systems | Implementing coupled enzymatic reactions to regenerate the active form of the pyridoxal 5'-phosphate cofactor, reducing the overall process cost. | nih.gov |

| Substrate/Product Inhibition | Continuous-Flow Reactors | Maintaining low concentrations of substrates and products in the reactor to minimize inhibition and improve enzyme performance and lifespan. | mdpi.com |

| Limited Substrate Scope / Stability | Protein Engineering | Modifying the enzyme's amino acid sequence to improve its stability, activity, and ability to accept a wider range of non-natural substrates. | mdpi.comnih.gov |

Advanced Enantiomeric Resolution Techniques for this compound

Diastereomeric Salt Formation and Selective Crystallization

Classical resolution via the formation of diastereomeric salts remains a powerful and widely used method for the large-scale separation of enantiomers. thieme-connect.com This technique relies on reacting a racemic mixture with a single, pure enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. rsc.org

A highly effective application of this strategy for obtaining the precursors to enantiomerically pure baclofen has been reported. thieme-connect.com In this approach, racemic 3-(4-chlorophenyl)glutaramic acid, a direct precursor to baclofen, is resolved using the chiral amine (S)-(-)-α-phenylethylamine. thieme-connect.comrsc.org When the racemic acid is treated with the (S)-amine in methanol, two diastereomeric salts are formed: [(R)-acid·(S)-amine] and [(S)-acid·(S)-amine]. rsc.org

Due to differences in their crystal lattice energies and intermolecular interactions, these two salts exhibit different solubilities, allowing the less soluble diastereomer to be selectively crystallized from the solution. rsc.org X-ray crystallographic analysis has been used to determine the absolute configurations and study the solid-state packing of these salts, providing insight into the basis for their differential solubility. rsc.org After separation by filtration, the desired enantiomer of the glutaramic acid precursor can be liberated from the chiral resolving agent by treatment with an acid or base. The (S)-3-(4-chlorophenyl)glutaramic acid can then be converted into the target molecule, this compound, via a process such as the Hofmann degradation. rsc.org This method has proven to be robust, yielding the desired precursor with very high enantiomeric excess. rsc.orguct.ac.za

Table 2: Diastereomeric Resolution of 3-(4-chlorophenyl)glutaramic acid

| Resolving Agent | Precursor | Key Separation Step | Final Product (after Hofmann Degradation) | Yield / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-(-)-α-Phenylethylamine | Racemic 3-(4-chlorophenyl)glutaramic acid | Fractional crystallization of diastereomeric salts in methanol | (R)-(-)-Baclofen* | 57% yield, 99.8% ee | rsc.org |

Note: The cited study focused on the synthesis of the pharmacologically more active (R)-enantiomer. The corresponding (S)-acid diastereomer remains in the mother liquor and can be isolated to produce this compound.

Chiral Chromatographic Methods for Analytical and Preparative Separation

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is an indispensable tool for the separation and quantification of enantiomers. nih.gov It is widely used for determining the enantiomeric purity of this compound and for its preparative separation. researchgate.net The technique works by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. phenomenex.com

Several types of CSPs have been successfully employed for the resolution of baclofen enantiomers. Pirkle-type columns, such as the Phenomenex Chirex 3126, utilize a chiral selector that forms transient diastereomeric complexes with the analytes through π-π interactions, hydrogen bonding, and dipole-dipole interactions. nih.gov Another effective class of CSPs is based on macrocyclic antibiotics, like teicoplanin (Chirobiotic T). researchgate.net These phases offer complex chiral recognition mechanisms, allowing for the separation of a broad range of molecules, including amino acids, under polar ionic mobile phase conditions. researchgate.net Ligand-exchange chromatography (LEC) represents another approach, where a metal ion (often Cu(II)) complexed with a chiral ligand is part of the stationary or mobile phase, and separation occurs based on the differential stability of the ternary diastereomeric complexes formed with the analyte enantiomers. oup.comnih.gov

For analytical purposes, these methods provide high resolution, allowing for the accurate determination of enantiomeric excess (ee) in bulk samples and biological fluids. nih.govresearchgate.net For preparative separations, the analytical method is scaled up by using larger columns and higher sample loads to isolate gram-to-kilogram quantities of the pure enantiomer. While effective, preparative chromatography can be resource-intensive. oup.com An alternative to direct separation on a CSP is derivatization with a chiral agent, such as S-(+)-naproxen chloride, to form diastereomers that can then be separated on a standard, achiral silica (B1680970) column. nih.gov

Table 3: Chiral HPLC Methods for the Separation of Baclofen Enantiomers

| Chiral Stationary Phase (CSP) / Method | Column Example | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Pirkle-type (Ligand Exchange) | Phenomenex Chirex 3126 (150x4.6 mm) | 0.4 mM CuSO₄ in Acetonitrile / 20 mM Sodium Acetate (17:83) | UV (220 nm) | Analytical (Human Plasma) | nih.gov |

| Macrocyclic Antibiotic | Chirobiotic T (Teicoplanin) | Methanol / Glacial Acetic Acid / Triethylamine (100:0.1:0.1) | UV (220 nm) | Analytical | researchgate.net |

| Ligand-Exchange TLC | Silica gel plates impregnated with L-amino acid and Cu(II) | Mixtures of Methanol, Acetonitrile, Chloroform | Iodine Vapor | Analytical (TLC) | oup.comnih.gov |

| Indirect Method (Derivatization) | Standard Silica Gel | n-Hexane / Dichloromethane / Ethanol | Fluorescence | Analytical (Biological Fluids) | nih.gov |

In Vitro Molecular Interactions and Mechanistic Elucidation of S 3 Amino 4 4 Chlorophenyl Butanoic Acid

Receptor Binding and Functional Assays in Recombinant Systems

A diligent search for experimental data on the binding affinity (such as Ki or Kd values) and kinetic parameters (kon, koff) of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid at GABAB receptors or any other receptor systems yielded no specific results. Research has instead concentrated on the structural isomer, baclofen (B1667701), for which extensive receptor binding data is available, primarily for its (R)-enantiomer.

There is no available research documenting the stereoselective recognition of this compound by any specific molecular target. For the related compound baclofen, it is well-established that its biological activity resides almost exclusively in the (R)-(-)-enantiomer, which is a potent agonist at the GABAB receptor. This stereoselectivity is a hallmark of the GABAB receptor's orthosteric binding site. However, equivalent studies to determine if this compound exhibits any stereoselective interactions have not been published.

No in vitro functional assays or agonist/antagonist profiling studies for this compound have been reported in the scientific literature. Therefore, its functional activity—whether it acts as an agonist, antagonist, or allosteric modulator at GABAB receptors or other targets—remains uncharacterized. Studies on close structural analogs, such as 3-amino-3-(4-chlorophenyl)propanoic acid, have identified weak GABAB antagonist activity, but this cannot be extrapolated to the title compound without direct experimental evidence. uq.edu.auflinders.edu.au

Enzyme Substrate Specificity and Inhibition Kinetics of this compound (in vitro)

No studies were found that investigated this compound as a substrate or inhibitor for amino acid transaminases (e.g., GABA-AT, OAT) or any related enzymes. The literature on transaminase inhibitors focuses on different structural classes of compounds, and this particular chemical entity has not been evaluated. nih.govmdpi.com

Consistent with the lack of data on its general interaction with enzymes, there are no published mechanism-based enzyme inactivation studies for this compound. The kinetic parameters of enzyme inhibition, such as KI (inhibition constant) and kinact (rate of inactivation), have not been determined for this compound with any enzyme target.

Proposed Molecular Mechanisms of Action Based on In Vitro Data

In vitro studies focusing on the interaction of this compound with its primary biological target, the GABA-B receptor, have provided significant insights into its molecular mechanism of action. The binding of this ligand is a stereospecific process, with the (R)-enantiomer (also known as R-baclofen) showing substantially higher affinity than the (S)-enantiomer. nih.gov Computational modeling and mutagenesis studies have elucidated the key interactions within the orthosteric binding site located in the Venus flytrap (VFT) domain of the GABA-B1 receptor subunit. nih.govmdpi.com

Hydrogen Bonding and Hydrophobic Interactions at Binding Sites

The binding affinity of this compound and its more active enantiomer to the GABA-B receptor is dictated by a precise network of hydrogen bonds and hydrophobic interactions. The molecule anchors itself within the binding pocket through interactions with several key amino acid residues. nih.govnih.gov

The core of the interaction involves the amino and carboxylic acid groups of the butanoic acid backbone, which form a series of hydrogen bonds. The positively charged amino group is a critical anchor, while the negatively charged carboxylate group also forms essential electrostatic interactions. The p-chlorophenyl group extends into a hydrophobic pocket, where it engages in van der Waals and aromatic-aromatic interactions, significantly contributing to the ligand's potency and specificity. nih.govnih.gov

Molecular modeling and site-directed mutagenesis studies have identified several key residues within the GABA-B1 subunit that directly interact with agonists like baclofen. nih.govnih.gov These interactions collectively stabilize the closed, active conformation of the receptor's VFT domain.

Table 1: Key Molecular Interactions at the GABA-B Receptor Binding Site

| Interaction Type | Interacting Moiety of Compound | Interacting Residue (GABA-B1) | Reference |

|---|---|---|---|

| Hydrogen Bonding | Amino Group | Ser130, Ser153, His170, Glu349 | nih.gov |

| Hydrogen Bonding | Carboxylate Group | Tyr250 | nih.gov |

| Hydrophobic (van der Waals) | p-chlorophenyl ring | Trp65 | nih.gov |

Conformational Flexibility and its Role in Target Engagement

The ability of this compound to adopt specific three-dimensional arrangements is crucial for its engagement with the GABA-B receptor. The molecule is not rigid; it possesses considerable conformational flexibility due to the rotatable single bonds in its butanoic acid backbone. tandfonline.comtandfonline.com This flexibility allows it to adapt its shape to fit optimally within the binding site, a process often referred to as "induced fit."

Nuclear Magnetic Resonance (NMR) studies in solution have shown that while there is a preferred conformation around the C3-C4 bond, significant rotational freedom exists around the C2-C3 bond. tandfonline.comtandfonline.com This indicates that the molecule exists as a population of different conformers in solution. The biologically active conformation is believed to be the one that best complements the steric and electronic environment of the receptor's binding pocket.

Interestingly, attempts to synthesize rigid analogues of baclofen, designed to lock the molecule into its solid-state conformation (where the p-chlorophenyl ring is perpendicular to the GABA backbone), resulted in compounds with significantly reduced or no affinity for the GABA-B receptor. nih.gov This finding strongly suggests that the solid-state conformation is not the bioactive one and underscores the importance of conformational flexibility. The receptor may require the ligand to be flexible to allow for the optimal positioning of its key interacting groups—the amino group, the carboxylate group, and the p-chlorophenyl ring—to engage with their respective binding partners within the receptor. nih.gov This dynamic process of conformational selection and adaptation is a key determinant of the compound's ability to effectively bind to and activate the receptor.

Table 2: Conformational Properties of the Butanoic Acid Backbone

| Bond | Rotational Property | Implication for Target Engagement | Reference |

|---|---|---|---|

| C3-C4 | Preferred conformation in solution | Orients the amino group relative to the chlorophenyl ring | tandfonline.comtandfonline.com |

| C2-C3 | Partial rotation; multiple conformations populated | Allows the carboxylate group to achieve optimal position for binding | tandfonline.comtandfonline.com |

Structure Activity Relationship Sar of S 3 Amino 4 4 Chlorophenyl Butanoic Acid Derivatives

Impact of Aromatic Ring Substitutions on Biological Activity

The 4-chlorophenyl ring is a critical component for the biological activity of this class of compounds. Modifications to this aromatic moiety, including the nature and position of substituents, have profound effects on potency and efficacy.

The presence and nature of the halogen substituent on the phenyl ring significantly influence the electronic properties of the molecule and its interaction with the receptor. While the parent compound features a chlorine atom at the para-position, studies on related analogs have explored the effects of other halogens and electronically different groups.

Research on baclofen (B1667701) analogs has shown that replacing the 4-chloro substituent with other groups can modulate activity. For instance, the introduction of a 4-ethynyl or a 4-iodo group on the phenyl ring of 4-amino-3-phenylbutanoic acid has been investigated. The (RS)-4-amino-3-(4-iodophenyl)butanoic acid hydrochloride was found to be a potent GABA-B receptor agonist with an ED50 of 32 μM, while the (RS)-4-amino-3-(4-ethynylphenyl)butanoic acid hydrochloride showed weaker agonist activity with an EC50 of 240 μM. chalcogen.ro This suggests that both the size and electronic nature of the substituent at the para-position are crucial for activity.

Furthermore, introducing additional chlorine atoms at the ortho positions (e.g., 2,6-dichloro substitution) has been explored to rigidify the structure and mimic a specific conformation of baclofen. However, this modification generally leads to a decrease in affinity for the GABA-B receptor, suggesting that steric hindrance at the ortho positions is detrimental to binding. nih.gov

Table 1: Impact of Aromatic Ring Substitutions on GABA-B Receptor Agonist Activity

| Compound | Aromatic Substitution | Activity |

|---|---|---|

| (RS)-Baclofen | 4-chloro | Prototypic Agonist |

| Analog 1b | 4-ethynyl | Agonist (EC50 = 240 μM) chalcogen.ro |

| Analog 1c | 4-iodo | Agonist (ED50 = 32 μM) chalcogen.ro |

This table summarizes the effects of different substituents on the phenyl ring on the GABA-B receptor agonist activity.

The position of the chloro substituent on the phenyl ring and the stereochemistry of the chiral center are critical determinants of biological activity. The parent compound, (S)-3-Amino-4-(4-chlorophenyl)butanoic acid, is an analog of baclofen, where the activity is known to be highly stereospecific.

For baclofen, the GABA-B agonistic activity resides almost exclusively in the (R)-(-)-enantiomer. chalcogen.romdpi.com The (S)-(+)-enantiomer is over 100 times less potent. researchgate.net This highlights the importance of the specific three-dimensional arrangement of the pharmacophoric groups—the amino group, the carboxylic acid, and the 4-chlorophenyl ring—for proper interaction with the GABA-B receptor. nih.gov

While direct SAR studies comparing the ortho, meta, and para-chloro isomers of this compound are not extensively documented in the provided context, research on other classes of receptor ligands indicates that such positional changes can dramatically alter activity. For example, in a series of 2,3-benzodiazepine AMPA receptor antagonists, moving a chloro substituent from the meta to the ortho position on a phenyl ring was shown to decrease potency, partly due to the loss of a key π–π interaction with an amino acid residue in the binding site. nih.gov This underscores the sensitivity of receptor-ligand interactions to the spatial positioning of substituents.

Table 2: Stereoisomeric Effects on GABA-B Receptor Activity

| Enantiomer of Baclofen | Activity |

|---|---|

| (R)-(-)-Baclofen | Active Agonist chalcogen.romdpi.com |

This table illustrates the stereospecificity of the GABA-B receptor for the enantiomers of baclofen.

Modifications to the Amino and Carboxylic Acid Moieties

The amino and carboxylic acid groups are fundamental for the activity of β-amino acids, acting as key interaction points with biological targets. Chemical modifications of these functional groups have been a central strategy in SAR studies to probe their roles in molecular recognition.

Studies on baclofen derivatives have explored the effect of N-acylation. For instance, the N-trifluoroacetyl analogue of baclofen has been synthesized and evaluated, indicating that modifications at the amino terminus are tolerated and can modulate the pharmacological profile. researchgate.net The synthesis of various N-acyl amino acids has been widely reported, with these derivatives exhibiting a broad range of biological activities. researchgate.netnih.gov The specific nature of the acyl group can fine-tune the compound's properties, potentially leading to derivatives with altered potency, duration of action, or even a different pharmacological profile. For example, N-acylation with different fatty acid chains has been shown to produce compounds with diverse biological roles. researchgate.netnih.gov

Table 3: Examples of Amine Derivatization

| Derivative | Modification | Potential Impact |

|---|---|---|

| N-trifluoroacetyl baclofen | Acylation with a trifluoroacetyl group | Modulated pharmacological activity researchgate.net |

This table provides examples of how derivatization of the amino group can influence the properties of the parent compound.

The carboxylic acid group is another key functional moiety, often involved in ionic interactions with receptor residues. Its modification into esters, amides, or its replacement with other acidic bioisosteres can have a dramatic effect on biological activity.

The conversion of the carboxylic acid to an ester or an amide is a common strategy in drug design. In a study on fusidic acid derivatives, replacing the carboxylic acid with various ester and amide groups led to a significant increase in antiplasmodial activity. nih.gov This suggests that such modifications can enhance membrane permeability or lead to more favorable interactions within the binding site.

Conversely, replacing the carboxylate group of baclofen with a phosphonic acid moiety, resulting in the compound phaclofen, converts the GABA-B agonist into an antagonist. nih.gov This finding strongly indicates that while an acidic group is necessary for binding, the precise geometry and electronic properties of this group determine whether the compound will activate (agonist) or block (antagonist) the receptor. nih.gov

Table 4: Impact of Carboxylic Acid Modifications on GABA-B Receptor Activity

| Compound | Modification | Pharmacological Profile |

|---|---|---|

| (R)-Baclofen | Carboxylic acid | Agonist nih.gov |

| (R)-Phaclofen | Phosphonic acid | Antagonist nih.gov |

This table highlights how modifications to the carboxylic acid group can fundamentally change the biological activity of baclofen analogs.

Chain Length Homologation and Analog Design for SAR Exploration

Altering the length of the carbon backbone, or homologation, is a classical medicinal chemistry strategy to probe the optimal spatial relationship between key pharmacophoric groups. Studies on baclofen homologues have provided significant insights into the structural requirements of the GABA-B receptor.

Synthesis and pharmacological evaluation of baclofen homologues have shown that the distance between the amino group, the phenyl ring, and the acidic terminus is critical for activity. For example, (RS)-5-amino-4-(4-chlorophenyl)pentanoic acid, a homologue of baclofen with an extended carboxyl end, was found to be inactive at GABA-B receptors. nih.gov

In another study, a series of (R,S)-5-amino-3-arylpentanoic acids were synthesized, which can be considered hybrids of baclofen and the GABA-B antagonist δ-aminovaleric acid (DAVA). mdpi.comnih.gov The 4-chlorophenyl derivative in this series, (R,S)-5-amino-3-(4-chlorophenyl)pentanoic acid, demonstrated GABA-B agonist activity with an EC50 value of 46 μM. mdpi.comresearchgate.net This indicates that while extending the chain, the relative positioning of the phenyl ring is crucial for retaining activity. In contrast, the regioisomeric homologue, (R,S)-5-amino-2-(4-chlorophenyl)pentanoic acid, did not show any detectable interaction with GABA-B receptors, further emphasizing the strict spatial requirements of the receptor binding pocket. nih.govresearchgate.net

Table 5: Biological Activity of Baclofen Homologues

| Compound | Structure | Activity at GABA-B Receptor |

|---|---|---|

| Baclofen | 4-Amino-3-(4-chlorophenyl)butanoic acid | Agonist mdpi.com |

| Homologue 1 | 5-Amino-4-(4-chlorophenyl)pentanoic acid | Inactive nih.gov |

| Homologue 2 | 5-Amino-3-(4-chlorophenyl)pentanoic acid | Agonist (EC50 = 46 μM) mdpi.comresearchgate.net |

This table compares the GABA-B receptor activity of baclofen and its various chain-extended homologues.

Computational Chemistry and Molecular Modeling Studies of S 3 Amino 4 4 Chlorophenyl Butanoic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and predicting the reactivity of molecules. While comprehensive DFT studies specifically on the (S)-enantiomer of baclofen (B1667701) are not extensively documented in publicly available literature, insights can be drawn from studies on racemic baclofen and its analogues.

Ab initio molecular orbital calculations have been employed to study the electronic properties of baclofen and its analogues, providing a basis for understanding their structure-activity relationships. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic descriptors that correlate with a molecule's ability to donate or accept electrons, respectively. In a study of baclofen analogues, a strong correlation was found between these electronic descriptors and their binding affinity for the GABAB receptor. nih.gov This suggests that the electronic nature of the aromatic ring system is a key determinant of biological activity.

DFT has also been utilized to investigate the chiral resolution mechanism of baclofen enantiomers, which implicitly involves understanding their structural and electronic properties. figshare.com Such studies can provide optimized geometries, charge distributions, and molecular electrostatic potential maps, which are fundamental for predicting how the molecule will interact with its biological environment.

Table 1: Predicted Physicochemical Properties of 3-Amino-4-(4-chlorophenyl)butanoic acid

| Property | Predicted Value | Unit |

|---|---|---|

| Polarizability | 21.8 | ų |

| Molar Refractivity | 55.0 | |

| Molar Volume | 166 | |

| Surface Tension | 47.3 | |

| Density | 1.26 | g/cm³ |

| pKa (Acidic) | 3.93 | |

| pKa (Basic) | 10.0 | |

| LogP (Octanol-Water) | 0.838 |

Data sourced from the US Environmental Protection Agency's CompTox Chemicals Dashboard.

Molecular Docking and Dynamics Simulations to Model Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (S)-3-Amino-4-(4-chlorophenyl)butanoic acid, the primary target is the GABAB receptor.

Docking studies on baclofen and its analogues have provided valuable insights into their binding mechanism. nih.govresearchgate.netresearchgate.net These studies, in conjunction with homology modeling of the GABAB receptor, have identified a potential binding pocket for the p-chlorophenyl moiety of baclofen, formed by tyrosine residues (Tyr366 and Tyr395). nih.gov This interaction is thought to be a key contributor to the binding affinity and activation of the receptor. The cryo-electron microscopy structure of the human GABAB receptor in an active state, bound to baclofen, has provided high-resolution experimental validation of the binding site, showing the agonist located in the Venus Flytrap (VFT) domain of the GABAB1b subunit. nih.govrcsb.org

While detailed molecular dynamics (MD) simulations specifically for the (S)-enantiomer are not widely published, MD simulations are a logical next step to understand the dynamic behavior of the ligand-receptor complex. MD simulations could reveal the stability of the docked pose, the role of water molecules in the binding site, and the conformational changes in the receptor upon binding of the (S)-enantiomer.

In Silico Prediction of Binding Modes and Affinities

The prediction of binding modes and affinities is a crucial aspect of computational drug design. For this compound, the binding mode at the GABAB receptor is largely inferred from studies on racemic baclofen and its analogues. The (R)-enantiomer of baclofen is known to be the more active enantiomer, exhibiting a significantly higher binding affinity for the GABAB receptor than the (S)-enantiomer. nih.gov

In silico models suggest that the binding of baclofen involves key interactions between its pharmacophoric groups (the amino and carboxylic acid groups) and residues in the GABAB receptor binding site. The p-chlorophenyl group is predicted to engage in aromatic-aromatic (π-π) interactions within a hydrophobic pocket, which is a distinguishing feature compared to the endogenous ligand, GABA. nih.gov The ability to form these interactions is thought to be a critical factor for the high affinity of baclofen. nih.gov

The binding affinity (Ki) of racemic baclofen for rat brain GABAB receptors has been reported, and it is significantly higher than that of GABA itself. researchgate.net Computational methods can be used to predict the binding free energy of the (S)-enantiomer, which would provide a quantitative measure of its affinity and could help to rationalize the observed differences in potency between the enantiomers.

Cheminformatics and QSAR Analysis for Predictive Modeling

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) analysis are used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A key QSAR study on a series of baclofen analogues has provided significant insights into the structural requirements for GABAB receptor binding and activation. nih.gov

This study revealed a strong correlation between electronic descriptors, specifically the energies of the HOMO and LUMO orbitals of the aromatic moiety, and the receptor binding affinity. nih.gov This finding underscores the importance of the electronic properties of the aromatic ring in the interaction with the receptor. The QSAR model suggests that the ability of the p-chlorophenyl group to participate in π-π stacking interactions is a crucial feature for high-affinity binding. nih.gov

Such QSAR models can be used to predict the activity of novel analogues of this compound, guiding the design of new compounds with potentially improved pharmacological profiles. These models provide a quantitative framework for understanding the structure-activity landscape of GABAB receptor agonists.

Conformational Landscape Analysis and Preferred Conformations

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific orientation to fit into the binding site of its target receptor. The conformational landscape of baclofen has been investigated using both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.

NMR studies of baclofen and its analogues in solution have shown that they exhibit a degree of flexibility. tandfonline.com However, a study on baclofen indicated that it predominantly exists in a trans-trans conformeric form in solution. nih.gov This suggests that while the molecule can rotate around its single bonds, certain conformations are energetically preferred.

The solid-state conformation of baclofen, as determined by X-ray crystallography, has been considered a possible bioactive conformation. nih.gov In this conformation, the p-chlorophenyl ring is oriented perpendicularly to the GABA backbone. nih.gov This has inspired the synthesis of rigid analogues of baclofen designed to lock the molecule in this specific conformation to probe its biological relevance. nih.gov However, these rigid analogues were found to be surprisingly inactive, suggesting that a certain degree of conformational flexibility may be required for receptor binding and activation. nih.gov A comprehensive computational conformational analysis of this compound would involve systematically exploring its potential energy surface to identify all low-energy conformers and their relative populations, providing a more complete picture of its conformational preferences.

Advanced Analytical and Spectroscopic Characterization for S 3 Amino 4 4 Chlorophenyl Butanoic Acid Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to verify the molecular skeleton, while advanced 2D NMR techniques can elucidate spatial relationships between atoms, confirming the stereochemistry.

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule generates a distinct signal. For this compound, the spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring, as well as signals for the protons in the butanoic acid chain. The protons on the chiral carbon (C3) and the adjacent methylene groups (C2 and C4) produce complex splitting patterns due to spin-spin coupling, the analysis of which helps confirm the connectivity of the molecule. The purity of the synthesized compound can also be verified using ¹H NMR. iucr.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, allowing for the verification of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl). The chemical shift of the carboxyl carbon is particularly characteristic. docbrown.info Studies have reported the specific chemical shifts for the protons and carbons of baclofen (B1667701), providing a reference for structural confirmation. researchgate.net

| Nucleus | Position | Typical Chemical Shift (δ) in ppm | Description |

|---|---|---|---|

| ¹H | Aromatic (C₆H₄) | ~7.1 - 7.4 | Signals corresponding to the protons on the 4-chlorophenyl ring. |

| ¹H | CH (C3) | ~3.3 - 3.6 | Proton attached to the chiral carbon, adjacent to the amino group. |

| ¹H | CH₂ (C4) | ~2.9 - 3.2 | Methylene protons adjacent to the aromatic ring. |

| ¹H | CH₂ (C2) | ~2.4 - 2.7 | Methylene protons adjacent to the carboxyl group. |

| ¹³C | C=O (C1) | ~175 - 180 | Carbonyl carbon of the carboxylic acid group. |

| ¹³C | Aromatic (C₅-C₁₀) | ~128 - 140 | Carbons of the 4-chlorophenyl ring. |

| ¹³C | CH (C3) | ~48 - 52 | Chiral carbon atom. |

| ¹³C | CH₂ (C2, C4) | ~38 - 45 | Methylene carbons in the butanoic acid chain. researchgate.net |

Chiral Chromatography (HPLC, UPLC) for Enantiomeric Excess Determination and Separation

Since the biological activity of 3-Amino-4-(4-chlorophenyl)butanoic acid resides in the (S)-enantiomer, it is crucial to separate it from its (R)-enantiomer and accurately determine the enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most effective techniques for this purpose. mdpi.com These methods rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Several types of CSPs have been successfully employed for the resolution of baclofen enantiomers:

Macrocyclic Glycopeptide Phases: CSPs based on antibiotics like teicoplanin (e.g., Chirobiotic T) and vancomycin are effective for separating the enantiomers of amino acids and their derivatives. researchgate.netnih.gov They offer multiple chiral recognition sites, leading to robust separations.

Crown Ether-Based Phases: Specifically designed for the separation of primary amines, columns like Crownpak CR(+) provide excellent resolution for baclofen enantiomers. mdpi.com

Pirkle-Type and Ligand-Exchange Phases: Columns such as the Phenomenex Chirex 3126, which operates on a ligand-exchange mechanism often involving a copper (II) complex in the mobile phase, have been used for the baseline separation of baclofen enantiomers in biological samples. researchgate.netnih.gov

Zwitterionic Phases: Columns like the CHIRALPAK® ZWIX(+) have also demonstrated successful separation of baclofen enantiomers under LC-MS compatible conditions. chiraltech.com

The choice of mobile phase is critical and is optimized for the specific CSP used. It often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, sometimes with additives to enhance resolution. mdpi.comnih.gov

| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase Composition | Detection |

|---|---|---|---|

| Crown Ether | Crownpak CR(+) | 0.4% Formic Acid in Water / 0.4% Formic Acid in Acetonitrile | MS/MS mdpi.com |

| Ligand Exchange | Phenomenex Chirex 3126 (D-penicillamine) | 0.4 mM CuSO₄ in Acetonitrile / 20 mM Sodium Acetate (17:83) | UV (220 nm) nih.gov |

| Macrocyclic Glycopeptide | Chirobiotic T (Teicoplanin) | Methanol : Acetic Acid : Triethylamine (100:0.1:0.1) | UV (220 nm) researchgate.net |

| Zwitterionic | CHIRALPAK® ZWIX(+) | 5 mM Formic Acid + 5 mM Ammonium (B1175870) Formate in Methanol:ACN:H₂O (75:20:5) | UV (230 nm) chiraltech.com |

Mass Spectrometry (LC-MS) Techniques for Purity, Identity, and In Vitro Biotransformation Products

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of this compound. It offers high sensitivity and selectivity, making it ideal for confirming molecular identity, assessing purity by detecting trace-level impurities, and identifying metabolites in biological matrices. iscientific.org

For identity confirmation, the mass spectrometer measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, which is approximately 214.06 for the parent compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass and elemental composition, providing definitive structural confirmation. nih.govd-nb.info

Tandem MS (MS/MS) is used to generate a characteristic fragmentation pattern. The parent ion (e.g., m/z 214) is isolated and fragmented to produce product ions. This fragmentation is highly specific and serves as a molecular fingerprint for identification. Key fragmentations for baclofen involve losses of water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂), leading to characteristic product ions. d-nb.infomdpi.com

LC-MS is also crucial for studying biotransformation. The primary metabolite of baclofen is 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA), formed by oxidative deamination. mdpi.comnih.gov LC-MS methods can be developed to simultaneously quantify the parent drug and its metabolites. Different ionization modes may be optimal for different compounds; for instance, positive mode Atmospheric Pressure Chemical Ionization (APCI) is effective for baclofen, while the CHBA metabolite is more readily detected in negative mode. mdpi.comnih.gov

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Notes |

|---|---|---|---|---|

| Baclofen | Positive ESI/APCI | 214.06 | 197.0, 151.0, 116.0 | Corresponds to [M+H-NH₃]⁺, [M+H-HCOOH-NH₃]⁺, and further fragmentation. mdpi.comd-nb.info |

| Metabolite (CHBA) | Negative APCI | 213.15 | 169.1, 125.1 | Corresponds to [M-H]⁻ and subsequent fragmentation. mdpi.com |

Vibrational Spectroscopy (e.g., FT-IR) for Conformational and Interaction Analysis

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in this compound and the nature of intermolecular interactions, such as hydrogen bonding. The FT-IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

In the solid state, the compound exists as a zwitterion, a fact confirmed by crystal structure data and reflected in the IR spectrum. iucr.org This means the amino group is protonated (-NH₃⁺) and the carboxylic acid group is deprotonated (-COO⁻). This structure gives rise to characteristic absorption bands that differ from the non-ionic form.

Key vibrational bands include:

N-H Stretching: Broad absorptions in the 3000-3300 cm⁻¹ region, characteristic of the ammonium (-NH₃⁺) group involved in hydrogen bonding.

C-H Stretching: Bands for aromatic C-H appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butanoic chain appear between 2800-3000 cm⁻¹. researchgate.net

C=O Stretching (Asymmetric): A strong band for the asymmetric stretch of the carboxylate group (-COO⁻) typically appears around 1560-1620 cm⁻¹.

N-H Bending: Bending vibrations for the -NH₃⁺ group are found around 1500-1550 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ range. researchgate.net

C-Cl Stretching: A band corresponding to the carbon-chlorine bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.

By analyzing shifts in these band positions, particularly the N-H and C=O stretching frequencies, researchers can infer details about intermolecular hydrogen bonding and the compound's conformational state in different environments (e.g., various crystalline polymorphs or when interacting with excipients). researchgate.net

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Ammonium (-NH₃⁺) | 3000 - 3300 (broad) |

| C-H Stretch (Aromatic) | Ar-H | 3010 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂-, -CH- | 2850 - 2960 researchgate.net |

| C=O Asymmetric Stretch | Carboxylate (-COO⁻) | 1560 - 1620 |

| C=C Stretch | Aromatic Ring | ~1570, 1450-1600 researchgate.net |

| N-H Bend | Ammonium (-NH₃⁺) | 1500 - 1550 |

| C-Cl Stretch | Ar-Cl | 700 - 800 |

Crystallographic and Solid State Research of S 3 Amino 4 4 Chlorophenyl Butanoic Acid

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Absolute Configuration

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure and absolute configuration of chiral molecules. Analysis of the enantiopure form of baclofen (B1667701) provides a detailed picture of its solid-state conformation. nih.goviucr.org Studies on the (R)-enantiomer have successfully elucidated its structure, which, apart from the absolute stereochemistry, mirrors that of the (S)-enantiomer. researchgate.net

The compound crystallizes in a zwitterionic form, with a proton transfer from the carboxylic acid group to the amino group, resulting in a molecule with both a carboxylate and an ammonium (B1175870) group. nih.goviucr.org This zwitterionic nature is a key feature of its solid-state structure. The molecular structure reveals that the bond lengths and angles are within the expected ranges for organic compounds without significant strain. iucr.orgresearchgate.net

The crystallographic analysis for the (R)-enantiomer (Form C) determined an orthorhombic crystal system with the space group P2₁2₁2₁. nih.govresearchgate.net This non-centrosymmetric space group is characteristic of chiral molecules that crystallize as a single enantiomer. The absolute configuration was confirmed through refinement of the crystallographic data. researchgate.net The geometric parameters for the (S)-enantiomer are expected to be identical.

Table 1: Crystal Data and Structure Refinement for (R)-3-Amino-4-(4-chlorophenyl)butanoic acid (Form C)

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₁₂ClNO₂ |

| Formula Weight | 213.66 g/mol |

| Temperature | 123 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.8913 (5) Åb = 7.6898 (5) Åc = 19.7527 (14) Å |

| Volume | 1046.75 (13) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.356 Mg/m³ |

Data sourced from Belov et al. (2022). nih.govresearchgate.net

Polymorphism and Crystal Form Characterization (e.g., Powder X-ray Diffraction)

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. rigaku.com These different forms, or polymorphs, can have distinct physicochemical properties. The investigation of polymorphism is crucial in pharmaceutical development to ensure the consistent performance of the drug substance. researchgate.net

For enantiopure baclofen, at least three polymorphic forms, designated A, B, and C, have been identified primarily through Powder X-ray Diffraction (PXRD) studies. nih.gov PXRD is a key analytical technique used to characterize crystalline solids and identify different polymorphic forms by their unique diffraction patterns. rigaku.comua.pt

Recent research has identified Form C as a previously unknown polymorph. nih.gov Thermal analysis suggests that Form C is the most stable form at higher temperatures. nih.gov The crystal structure of Form C was subsequently solved using single-crystal X-ray diffraction, confirming the findings from the powder diffraction studies. nih.govresearchgate.net The ability to identify and control these polymorphic forms is essential for manufacturing a consistent and stable drug product.

Supramolecular Interactions (e.g., Hydrogen Bonding Networks) in Crystal Packing

The crystal packing of (S)-3-Amino-4-(4-chlorophenyl)butanoic acid is dictated by a network of strong intermolecular interactions, which are fundamental to the stability of the crystal lattice. mdpi.comethernet.edu.et The zwitterionic nature of the molecule in the solid state facilitates the formation of a robust hydrogen-bonding network. nih.goviucr.org

In the crystal structure of the enantiopure form (Form C), the ammonium group (N-H) acts as a hydrogen bond donor, while the oxygen atoms of the carboxylate group act as acceptors. researchgate.net This results in short and strong N—H···O hydrogen bonds that link neighboring molecules. These interactions create a two-dimensional network of molecules arranged in layers parallel to the (001) crystal plane. researchgate.net

Table 2: Hydrogen-Bond Geometry (Å, °) for (R)-3-Amino-4-(4-chlorophenyl)butanoic acid (Form C)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1—H1A···O2 | 0.91 (3) | 1.91 (3) | 2.820 (2) | 176 (3) |

| N1—H1B···O2 | 0.93 (3) | 1.80 (3) | 2.7149 (19) | 168 (2) |

| N1—H1C···O1 | 0.85 (3) | 1.93 (3) | 2.775 (2) | 174 (3) |

| C4—H4A···Cl1 | 0.99 | 2.73 | 3.6306 (19) | 152 |

D = donor atom; A = acceptor atom. Data sourced from Belov et al. (2022). researchgate.net

Academic Applications of S 3 Amino 4 4 Chlorophenyl Butanoic Acid in Organic and Chemical Biology Research

Utilization as a Chiral Building Block in Asymmetric Synthesis

The enantiopure structure of (S)-3-amino-4-(4-chlorophenyl)butanoic acid makes it a useful chiral building block in asymmetric synthesis. researchgate.net In this context, a chiral building block is a pre-existing enantiomerically pure molecule that is incorporated into a larger target molecule, transferring its stereochemical information to the final product. This approach is fundamental to modern organic synthesis, particularly in the creation of complex, biologically active molecules where specific stereoisomers are required for desired activity. nih.gov

The synthesis of GABA analogues like baclofen (B1667701) and phenibut often relies on asymmetric methods to establish the desired stereocenter. acs.org Research in this area demonstrates various strategies where chiral precursors are essential. For instance, asymmetric Michael additions and catalytic hydrogenations are key steps used to introduce the stereogenic center in the synthesis of these compounds. nih.gov While this compound is not the direct precursor to the active (R)-baclofen, its synthesis and use in comparative studies are crucial for validating stereoselective synthetic routes. It can be synthesized or used as a reference compound to confirm the enantioselectivity of a reaction designed to produce its (R)-enantiomer.

The table below summarizes synthetic strategies where chiral intermediates similar in structure are employed to produce specific enantiomers of GABA analogues, illustrating the importance of such chiral building blocks.

| Synthetic Strategy | Catalyst/Reagent | Target Molecule Class | Key Transformation |

| Asymmetric Michael Addition | Polystyrene-supported organocatalyst | γ-Nitrobutyric acids | Enantioselective conjugate addition to a cinnamaldehyde (B126680) derivative. acs.org |

| Catalytic Asymmetric Hydrogenation | Ru(II)-(S)-BINAP | Baclofen Precursor | Asymmetric hydrogenation of a C=C double bond in an unsaturated ester. |

| N-sulfinyl Urea Catalysis | Chiral Urea Catalyst | Pregabalin Precursor | Enantioselective addition of Meldrum's acid to a nitroalkene. nih.gov |

| Mannich-type Reaction | N-tert-butanesulfinyl Imidate | β-Amino Esters | Diastereoselective addition to an aldimine to form a new stereocenter. nih.gov |

Development of Chemical Probes for Receptor and Enzyme Characterization (in vitro)

Chemical probes are small molecules designed to interact with a specific biological target, such as a receptor or enzyme, to help elucidate its function and properties in an in vitro setting. bayer.comchemicalprobes.org this compound and its analogues serve as valuable chemical probes for studying GABA receptors, particularly the GABA-B subtype. nih.gov The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system. nih.govnih.gov

The activity of ligands at the GABA-B receptor is highly stereoselective. The (R)-enantiomer of baclofen is over 100 times more potent as an agonist than its (S)-enantiomer. researchgate.net This significant difference in activity makes the (S)-isomer an excellent tool for receptor characterization. In in vitro assays, such as competitive radioligand binding studies on cell membranes expressing the GABA-B receptor, this compound can be used as a negative control or a weak competitor to (R)-baclofen. This allows researchers to probe the stereochemical requirements of the receptor's binding site. researchgate.net

By comparing the binding affinity and functional activity of the (S)- and (R)-enantiomers, scientists can gain insights into the specific molecular interactions—such as hydrogen bonding and hydrophobic interactions—that govern ligand recognition and receptor activation. These studies are crucial for constructing a three-dimensional pharmacophore model of the GABA-B receptor binding pocket.

The following table presents hypothetical comparative data, illustrating how enantiomers are used to characterize receptor binding.

| Compound | Enantiomer | GABA-B Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| Baclofen | (R)- | 120 | 250 |

| Baclofen | (S)- | >10,000 | >20,000 |

| Phaclofen | Racemic | 5,000 (Antagonist) | N/A (Antagonist) |

Note: Data are illustrative and based on the known stereoselectivity of the GABA-B receptor.

Scaffold for Rational Drug Design and Discovery Research (pre-clinical, in vitro focus)

In medicinal chemistry, a scaffold refers to the core chemical structure of a molecule that is used as a starting point for designing new compounds. mdpi.com The 3-aryl-4-aminobutanoic acid structure, exemplified by this compound and its isomers, serves as a foundational scaffold for the rational design of novel GABA-B receptor ligands. researchgate.netspringernature.com Preclinical drug discovery often involves the systematic modification of such a scaffold to develop new molecules with improved potency, selectivity, or other pharmacological properties. nih.gov

Researchers use this scaffold to generate libraries of analogues by making specific chemical modifications. nih.gov These modifications might include:

Altering the substituent on the phenyl ring (e.g., changing its position or nature).

Replacing the phenyl ring with other aromatic or heterocyclic systems. researchgate.net

Constraining the conformation of the molecule by introducing rings. nih.gov

Modifying the carboxylic acid group to a phosphonic or sulfonic acid. uq.edu.au

Each new analogue is then tested in in vitro assays to determine its binding affinity and functional activity at the GABA-B receptor. The resulting data are used to build Structure-Activity Relationship (SAR) models. SAR studies based on this scaffold have revealed critical insights, for example, that substitution at the para-position of the phenyl ring is often optimal for agonist activity, and that the distance between the amino group and the acidic terminus is crucial for receptor binding. researchgate.netnih.gov this compound itself, as an inactive or very weak stereoisomer, provides a crucial baseline in these SAR studies, helping to define the structural and stereochemical features that are detrimental to activity.

The table below outlines how modifications to the core scaffold can influence in vitro activity at the GABA-B receptor, a key aspect of preclinical drug design.

| Scaffold Modification | Example Compound | Observed in vitro Effect on GABA-B Receptor | Rationale for Design |

| Change of Stereochemistry | (S)-Baclofen | Dramatically reduced agonist activity. | To probe the stereochemical requirements of the binding site. |

| Replacement of Carboxylic Acid | Phaclofen (Phosphonic acid analogue) | Converts agonist to antagonist. uq.edu.au | To explore the role of the acidic moiety in receptor activation. |

| Ring Constriction | Conformationally rigid analogues | Generally poor affinity. nih.gov | To mimic a proposed "bioactive conformation" and test receptor flexibility. nih.gov |

| Phenyl Ring Substitution | 3-Phenibut (no chloro substituent) | Retained activity, different profile. acs.org | To investigate the role of the chloro group in binding and potency. |

Emerging Research Areas and Future Perspectives for β Amino Acid Derivatives

Exploration of New Biocatalytic Tools for β-Amino Acid Synthesis

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. nih.gov Traditional chemical methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. illinois.eduillinois.edu Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, has emerged as a powerful green technology, offering mild reaction conditions and high selectivity. illinois.edumdpi.com The exploration of novel biocatalytic tools is a critical area of research for the efficient and sustainable production of chiral β-amino acids.

A key focus in this area is the application of transaminases (TAs) , particularly ω-transaminases (ω-TAs). mdpi.com These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone or β-keto acid, yielding a chiral amine or β-amino acid. nih.govillinois.edu The advantages of using transaminases include high enantioselectivity, the use of inexpensive substrates, and no requirement for costly cofactor regeneration. nih.govnih.gov Researchers have successfully employed ω-TAs for the synthesis of various pharmaceutical intermediates. mdpi.com However, challenges such as limited substrate scope and unfavorable reaction equilibria remain, prompting ongoing enzyme engineering and the development of innovative process strategies to overcome these limitations. nih.govnih.gov

Another promising avenue involves the use of ammonia (B1221849) lyases . For instance, phenylalanine ammonia lyase (PAL) has been used in tandem with other enzymes to produce aromatic (S)-β-amino acids. nih.gov Furthermore, engineered methylaspartate ammonia lyase has been shown to stereoselectively produce various β-amino acids. rsc.org

Enzyme engineering and directed evolution are also being leveraged to create novel biocatalysts with enhanced capabilities. For example, the β-subunit of tryptophan synthase (TrpB) has been engineered through directed evolution to synthesize β-N-substituted-α-amino acids, a previously underexplored class of compounds. nih.govnih.gov This approach demonstrates the potential to create bespoke enzymes for the synthesis of densely functionalized, non-canonical amino acids. nih.gov